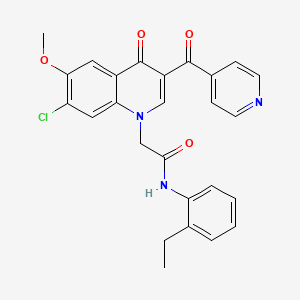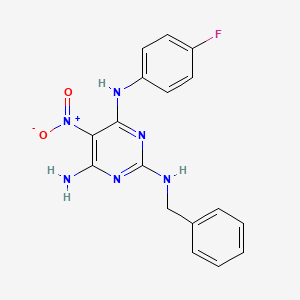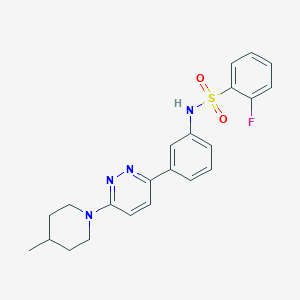
2-(7-chloro-3-isonicotinoyl-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(2-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE is a complex organic compound that features a quinoline core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of functional groups such as the pyridine carbonyl and the ethylphenyl acetamide moiety. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and acylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Aplicaciones Científicas De Investigación
2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential for understanding its mode of action.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE
- **2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-PROPYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[7-CHLORO-6-METHOXY-4-OXO-3-(PYRIDINE-4-CARBONYL)-1,4-DIHYDROQUINOLIN-1-YL]-N-(2-ETHYLPHENYL)ACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its structural features allow for unique interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C26H22ClN3O4 |
|---|---|
Peso molecular |
475.9 g/mol |
Nombre IUPAC |
2-[7-chloro-6-methoxy-4-oxo-3-(pyridine-4-carbonyl)quinolin-1-yl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C26H22ClN3O4/c1-3-16-6-4-5-7-21(16)29-24(31)15-30-14-19(25(32)17-8-10-28-11-9-17)26(33)18-12-23(34-2)20(27)13-22(18)30/h4-14H,3,15H2,1-2H3,(H,29,31) |
Clave InChI |
IBLBBUIQMHNMKM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)Cl)OC)C(=O)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B11260861.png)
![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperazine-1-carbodithioate](/img/structure/B11260863.png)
![1-ethyl-N-[(2-fluorophenyl)methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B11260869.png)

![6-(4-methoxyphenyl)-3-methyl-N-(4-methylbenzyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260876.png)
![N1-(2-chlorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260877.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B11260887.png)

![N-(4-ethoxyphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11260897.png)
![7-[4-(Acetylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260906.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260915.png)
![2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11260925.png)
![N-(3-chloro-4-fluorophenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11260936.png)
